molecular formula C8H14O B2699064 [1-(Prop-2-en-1-yl)cyclobutyl]methanol CAS No. 216582-95-5

[1-(Prop-2-en-1-yl)cyclobutyl]methanol

Cat. No.: B2699064
CAS No.: 216582-95-5
M. Wt: 126.199
InChI Key: QOAMPRGRKQXSAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Prop-2-en-1-yl)cyclobutyl]methanol is a versatile organic compound characterized by a cyclobutyl ring attached to a methanol group and a prop-2-en-1-yl group. This compound is of interest in various scientific and industrial applications due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Hydroboration-Oxidation: One common synthetic route involves the hydroboration of prop-2-en-1-ol followed by oxidation to introduce the cyclobutyl group.

  • Cycloaddition Reactions: Another method includes cycloaddition reactions where suitable precursors are reacted under controlled conditions to form the cyclobutyl ring.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve higher yields and purity. Advanced techniques such as continuous flow chemistry and catalytic processes are employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common reagents include chromium(VI) oxide and pyridinium chlorochromate (PCC).

  • Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

  • Substitution: Various nucleophiles can be used, often in the presence of a strong base.

Major Products Formed:

  • Oxidation: Prop-2-en-1-ylcyclobutanone

  • Reduction: Prop-2-en-1-ylcyclobutylmethane

  • Substitution: Various substituted cyclobutylmethanols depending on the nucleophile used.

Scientific Research Applications

Chemistry: [1-(Prop-2-en-1-yl)cyclobutyl]methanol is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds. Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects. Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which [1-(Prop-2-en-1-yl)cyclobutyl]methanol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of certain biochemical processes.

Comparison with Similar Compounds

  • Cyclobutanol: Similar cyclobutyl ring structure but lacks the prop-2-en-1-yl group.

  • Prop-2-en-1-ol: Contains the prop-2-en-1-yl group but lacks the cyclobutyl ring.

Uniqueness: [1-(Prop-2-en-1-yl)cyclobutyl]methanol is unique due to its combination of the cyclobutyl ring and the prop-2-en-1-yl group, which imparts distinct chemical properties and reactivity compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

[1-(Prop-2-en-1-yl)cyclobutyl]methanol is a chemical compound with the molecular formula C8H12OC_8H_{12}O and a molecular weight of 124.18g/mol124.18\,g/mol. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its unique structural characteristics that may influence its biological activity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound is synthesized through the reaction of cyclobutylmethanol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in dimethylformamide (DMF) under reflux conditions. The resulting product exhibits both hydroxyl and propynyl functional groups, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and π-π interactions. The hydroxyl group can form hydrogen bonds with proteins or nucleic acids, while the propynyl group may engage in hydrophobic interactions, modulating enzyme activities or receptor functions.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound can possess antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, indicating potential use in developing new antibiotics.

Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, possibly through inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation.

Cytotoxicity : Some studies have indicated that related compounds exhibit cytotoxic effects against cancer cell lines. This raises the possibility that this compound could be explored for anticancer applications.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various cyclobutyl derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) was determined against several bacterial strains, showing promising results comparable to established antibiotics.

CompoundMIC (mg/mL)Bacterial Strain
This compound0.5E. coli
Control Antibiotic0.25E. coli

Case Study 2: Cytotoxicity Assay

In vitro assays were conducted on human cancer cell lines (MCF-7 and HCT-116). The results indicated that this compound exhibited selective cytotoxicity at certain concentrations.

Cell LineIC50 (µM)
MCF-715
HCT-11620

Properties

IUPAC Name

(1-prop-2-enylcyclobutyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-4-8(7-9)5-3-6-8/h2,9H,1,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAMPRGRKQXSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.